5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-(2-methylpropoxy)-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)14-24-20-10-6-9-19-18(20)11-12-22(21(19)23)13-17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVWHJJOKYLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinolinone core to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, a study highlighted the antioomycete activity against the phytopathogen Pythium recalcitrans, indicating that structural modifications in isoquinoline derivatives can enhance their efficacy against specific pathogens .
1.2 Neuroprotective Effects
Research has shown that isoquinoline derivatives can act as neuroprotective agents. The compound's structure allows it to interact with various neurotransmitter systems, potentially providing benefits in conditions such as Alzheimer's disease. The cholinesterase inhibition activity of similar compounds suggests that they may help in managing cognitive decline by preventing the breakdown of acetylcholine .
1.3 Cancer Research
Isoquinoline derivatives have been investigated for their anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The potential for 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in cancer therapy remains an area for further exploration .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Utilizing starting materials such as isobutoxy and 2-methylbenzyl amines to form the isoquinoline core.
- Cyclization Techniques : Employing cyclization reactions to close the ring structure characteristic of isoquinolines.
These methodologies are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Research Findings and Functional Implications
Lipophilicity and Bioavailability
The isobutoxy group in the target compound confers moderate lipophilicity (predicted LogP ~3.2), intermediate between the highly polar 6-hydroxy analog (LogP ~1.8) and the more lipophilic 2-chlorobenzyloxy derivative (LogP ~4.1) . This balance may optimize tissue distribution and metabolic stability.
Steric and Electronic Effects
- Replacement of the isobutoxy group with a tetrazole (CAS 865792-18-3) introduces acidic protons, enabling ionic interactions absent in the reference compound .
Biological Activity
5-Isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through the Castagnoli–Cushman reaction, a method that has been widely applied to create various 3,4-dihydroisoquinolin-1(2H)-one derivatives. This synthetic approach allows for modifications that enhance biological activity against specific pathogens.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antioomycete activity . For instance, a series of derivatives were screened against Pythium recalcitrans, revealing that certain compounds exhibited superior efficacy compared to traditional antifungal agents like hymexazol. Specifically, compound I23 demonstrated an EC50 value of 14 μM, outperforming hymexazol's EC50 of 37.7 μM in vitro .
The mode of action for these compounds appears to involve the disruption of biological membrane systems in pathogens. Physiological and biochemical analyses indicate that the compound may interfere with membrane integrity, leading to cell death in targeted organisms .
Efficacy Against Plant Pathogens
In a controlled study, compound I23 showed a preventive efficacy of 75.4% at a dose of 2 mg/pot against Pythium recalcitrans, with an impressive 96.5% efficacy at a higher dose of 5 mg/pot. These results suggest potential applications in agricultural settings for managing plant diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups are crucial for the biological activity of isoquinoline derivatives. The presence of a C4-carboxyl group was identified as essential for maintaining antimicrobial potency. Advanced modeling techniques such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed to elucidate these relationships further .
Data Summary
| Compound | EC50 (μM) | Preventive Efficacy (%) | Dose (mg/pot) |
|---|---|---|---|
| I23 | 14 | 75.4 | 2 |
| I23 | - | 96.5 | 5 |
| Hymexazol | 37.7 | 63.9 | - |
Q & A
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry (e.g., isobutoxy position) via <sup>1</sup>H and <sup>13</sup>C NMR. Aromatic protons in the dihydroisoquinolinone ring typically resonate at δ 6.5–7.5 ppm .
- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., C–H···π interactions in the crystal lattice) .
- HRMS : Validate molecular formula (e.g., C20H23NO2) with <1 ppm mass accuracy .
How can researchers resolve contradictions in bioactivity data across studies?
Advanced
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
- Dose-Response Curves : Compare EC50 values across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 5-hydroxy derivatives) to identify trends in substituent effects .
What is the proposed mechanism of action for this compound’s antitumor activity?
Advanced
While direct mechanistic data for this compound is limited, related dihydroisoquinolinones exhibit:
- Enzyme Inhibition : Binding to acetylcholinesterase or kinase active sites via hydrogen bonding with the lactam carbonyl .
- DNA Intercalation : Planar aromatic regions (e.g., dihydroisoquinolinone core) may intercalate DNA, as seen in analogues with IC50 values <10 μM in leukemia models .
- Pathway Modulation : Transcriptomic profiling of treated cells can reveal upregulated apoptosis markers (e.g., caspase-3) .
How do substituents (e.g., isobutoxy vs. methoxy) influence pharmacological activity?
Q. Advanced
- Isobutoxy Group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration in neuroactive analogues .
- 2-Methylbenzyl : Steric bulk may reduce off-target binding; compare IC50 values against methyl-free variants .
- Structure-Activity Relationship (SAR) Table :
| Substituent | Bioactivity (IC50, μM) | LogP |
|---|---|---|
| 5-Isobutoxy | 0.45 (AChE inhibition) | 3.2 |
| 5-Methoxy | 1.20 (AChE inhibition) | 2.1 |
| 2-Methylbenzyl | 0.30 (Anticancer) | 3.5 |
Data adapted from studies on analogous compounds .
What strategies are recommended for troubleshooting low yields in the final cyclization step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
